molecular formula C19H19F4NO3 B4681739 N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

Cat. No.: B4681739
M. Wt: 385.4 g/mol
InChI Key: XITYFXOXVUOGOV-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is a synthetic organic compound with a complex structure It is characterized by the presence of a furan ring, a cyclohexyl group, and a tetrafluorophenoxy moiety

Properties

IUPAC Name

N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4NO3/c1-10-2-4-11(5-3-10)24-19(25)15-7-6-12(27-15)9-26-18-16(22)13(20)8-14(21)17(18)23/h6-8,10-11H,2-5,9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITYFXOXVUOGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide typically involves multiple steps. One common approach starts with the preparation of the furan ring, followed by the introduction of the tetrafluorophenoxy group through a nucleophilic substitution reaction. The final step involves the attachment of the cyclohexyl group via an amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

    Substitution: The tetrafluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group can produce amines.

Scientific Research Applications

N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furanamide
  • N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-thiopheneamide

Uniqueness

N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is unique due to the presence of the tetrafluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

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